2-Cyclopropyl-2-hydroxyacetamide
Description
2-Cyclopropyl-2-hydroxyacetamide is a chemical entity defined by a central acetamide (B32628) core, substituted with a hydroxyl group and a cyclopropyl (B3062369) ring at the alpha-carbon. Its academic exploration appears to be in a nascent stage, with its presence primarily noted in chemical supplier catalogs. However, the true scientific interest in this compound lies in the well-established and powerful roles that both α-hydroxyamides and cyclopropyl-containing molecules play in the design and development of bioactive agents.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| CAS Number | 5617-83-4 |
The α-hydroxyamide moiety is a crucial structural motif found in a variety of biologically active molecules and has been extensively utilized in medicinal chemistry. These compounds are known to possess a range of pharmacological activities, including antiviral, bactericidal, and antitumor effects, and they often function as inhibitors of various enzymes and antibodies.
The biological activity of α-hydroxyamides is often attributed to their ability to chelate metal ions, a property that makes them effective inhibitors of metalloenzymes. This chelating ability is a key feature in the mechanism of action of several drugs. For instance, hydroxamic acid derivatives are known to inhibit histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression and are important targets in cancer therapy.
Furthermore, the α-hydroxyamide scaffold is present in some natural products. For example, FK-156, produced by Streptomyces olivaceogriseus and Streptomyces violaceus, contains this structural unit and has been investigated for its immunomodulatory properties. The versatility of the α-hydroxyamide group makes it a valuable component in the design of new therapeutic agents.
The incorporation of a cyclopropyl ring into a molecule is a widely employed strategy in drug discovery to enhance its pharmacological profile. This small, rigid ring system imparts unique conformational and electronic properties that can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. The cyclopropane (B1198618) ring is a common feature in numerous natural products and synthetic organic molecules with interesting chemical properties and unique pharmacological activities.
One of the key advantages of the cyclopropyl group is its ability to increase the metabolic stability of a drug. The strained ring system is less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to more flexible alkyl chains. This can lead to an increased half-life and improved bioavailability of the drug. For instance, the replacement of a metabolically vulnerable group with a cyclopropyl ring has been a successful strategy in optimizing several drug candidates.
Moreover, the rigid nature of the cyclopropyl group can lock a molecule into a specific conformation that is favorable for binding to its biological target. This conformational constraint can lead to increased potency and selectivity. The cyclopropyl group can also act as a bioisostere for other chemical groups, such as a phenyl ring or a double bond, offering a way to fine-tune the steric and electronic properties of a molecule to optimize its interaction with a biological receptor. The unique properties of the cyclopropyl ring have led to its inclusion in a wide range of clinically used drugs for various therapeutic areas, including cancer, infectious diseases, and cardiovascular disorders. researchgate.netnih.govscientificupdate.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-2-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-5(8)4(7)3-1-2-3/h3-4,7H,1-2H2,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVRPRNKXFHHPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501305680 | |
| Record name | α-Hydroxycyclopropaneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-83-4 | |
| Record name | α-Hydroxycyclopropaneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-83-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Hydroxycyclopropaneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501305680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Cyclopropyl 2 Hydroxyacetamide and Analogues
Direct Synthetic Strategies for 2-Cyclopropyl-2-hydroxyacetamide
Direct synthesis of the this compound core has been approached through various chemical transformations, primarily starting from corresponding acid or ketone precursors.
Synthesis from 2-Cyclopropyl-2-hydroxyacetic Acid Precursors
A common and direct route to this compound involves the activation of the carboxylic acid group of 2-cyclopropyl-2-hydroxyacetic acid, followed by amidation. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride or an activated ester, which then readily reacts with ammonia (B1221849) or an ammonia equivalent to form the desired amide.
Another approach involves the oxidation of acetylcyclopropane with reagents like potassium permanganate (B83412) to yield 2-cyclopropyl-2-oxoacetic acid. researchgate.net This keto-acid can then be subjected to reductive amination or other transformations to introduce the hydroxyl and amide functionalities.
Alternative Synthetic Routes to the this compound Core
Alternative strategies for constructing the this compound scaffold often employ different starting materials and reaction cascades. One such method is the Corey-Chaykovsky cyclopropanation of α,β-unsaturated carbonyl compounds. nih.govilo.org This reaction allows for the formation of the cyclopropyl (B3062369) ring, which can then be further functionalized. For instance, starting with appropriate chalcones, donor-acceptor cyclopropanes can be synthesized, which serve as versatile intermediates for further transformations. nih.govilo.org
Synthesis of Derivatized and Macrocyclic this compound Analogues
The core structure of this compound can be incorporated into more complex molecules, including derivatized and macrocyclic structures, to explore a wider range of chemical space and biological activity.
Incorporation into Complex Molecular Architectures
The synthesis of derivatized analogues often involves the coupling of the this compound moiety with other molecular scaffolds. For example, flavonoid acetamide (B32628) derivatives have been synthesized with yields ranging from 76.67% to 87.23%. mdpi.com These complex structures are often built using multi-step sequences that may involve protection and deprotection of functional groups.
Macrocyclic structures containing the this compound unit can be synthesized using various macrocyclization techniques. nih.gov These methods include macrolactamization, ring-closing metathesis (RCM), and transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com For instance, RCM has been successfully used in the synthesis of macrocyclic peptide analogs. mdpi.com
Strategies for Chiral Synthesis of this compound Stereoisomers
The synthesis of specific stereoisomers of this compound is crucial as different enantiomers and diastereomers can exhibit distinct biological activities. Asymmetric synthesis is a key strategy to achieve this.
One approach involves the use of chiral auxiliaries or catalysts during the synthesis. For example, a novel sulfoximine-driven Johnson-Corey-Chaykovsky reaction has been developed for the enantio- and diastereoselective construction of trans-cyclopropanes. x-chemrx.com Another method utilizes a chiral epoxide as a starting material, which undergoes a ring-opening and intramolecular displacement cascade to form the trans-cyclopropyl ester with excellent stereocontrol. x-chemrx.com Biocatalytic methods, such as enzyme-catalyzed carbene transfer using engineered myoglobin, have also been employed for the stereoselective synthesis of cyclopropane-containing pyruvates, which can be further converted to the desired hydroxyacetamide. utdallas.edu
Reaction Mechanisms and Intermediate Characterization in this compound Synthesis
Understanding the reaction mechanisms and characterizing the intermediates is fundamental to optimizing synthetic routes and achieving desired products. In the Corey-Chaykovsky reaction, for example, the reaction typically proceeds with the retention of stereochemistry, leading to the formation of a single diastereomer. nih.gov The trans-arrangement of donor and acceptor substituents in the resulting cyclopropane (B1198618) can be confirmed by techniques like single-crystal X-ray analysis. nih.gov
In syntheses involving diazo compounds, such as methyl 2-cyclopropyl-2-diazoacetate, the generated cyclopropyl(methoxycarbonyl)carbene can undergo intramolecular isomerization to form 1-methoxycarbonylcyclobutene. researchgate.net The characterization of such intermediates is often performed using spectroscopic methods like NMR and mass spectrometry. mdpi.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Cyclopropyl 2 Hydroxyacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the connectivity and spatial arrangement of atoms can be determined.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum of 2-Cyclopropyl-2-hydroxyacetamide is expected to exhibit distinct signals corresponding to the protons of the cyclopropyl (B3062369), methine, hydroxyl, and amide groups. The cyclopropyl protons typically appear in the upfield region of the spectrum, usually between 0 and 1.5 ppm, due to the unique anisotropic effects of the three-membered ring. These protons would likely present as a complex multiplet pattern resulting from their diastereotopic nature and coupling to the adjacent methine proton.
The methine proton (CH-OH) is anticipated to resonate further downfield, likely in the range of 3.5 to 4.5 ppm. Its chemical shift is influenced by the adjacent electron-withdrawing hydroxyl and amide functionalities. This signal would be expected to appear as a multiplet due to coupling with the cyclopropyl protons.
The protons of the amide group (-CONH₂) are expected to appear as two distinct broad singlets, typically in the range of 5.5 to 8.0 ppm. Their broadness is a result of quadrupole broadening from the nitrogen atom and potential for restricted rotation around the C-N bond. The exact chemical shift can be sensitive to solvent, concentration, and temperature. The hydroxyl proton (-OH) signal is also expected to be a broad singlet, with a chemical shift that is highly variable depending on the solvent and hydrogen bonding, but typically appearing between 2.0 and 5.0 ppm.
Predicted ¹H NMR Spectral Data for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |
| Cyclopropyl (CH₂) | 0.2 - 1.2 | Multiplet | Complex pattern due to diastereotopicity and coupling. |
| Cyclopropyl (CH) | 1.2 - 1.8 | Multiplet | Coupled to the adjacent methine and cyclopropyl protons. |
| Methine (CH-OH) | 3.8 - 4.5 | Multiplet | Coupled to cyclopropyl protons. |
| Hydroxyl (OH) | 2.0 - 5.0 | Broad Singlet | Chemical shift is solvent and concentration dependent. |
| Amide (NH₂) | 5.5 - 8.0 | Two Broad Singlets | May appear as one broad signal depending on conditions. |
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule. For this compound, five distinct carbon signals are predicted. The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of 170-180 ppm. mendeley.com The carbon atom attached to the hydroxyl group (C-OH) would likely resonate between 65 and 75 ppm.
The carbons of the cyclopropyl ring are expected in the upfield region. The methine carbon of the cyclopropyl ring would likely appear between 10 and 20 ppm, while the methylene (B1212753) carbons would be found at slightly lower chemical shifts, in the range of 5 to 15 ppm. These predictions are based on data from similar cyclopropyl-containing structures. nih.gov
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Methine (CH-OH) | 65 - 75 |
| Cyclopropyl (CH) | 10 - 20 |
| Cyclopropyl (CH₂) | 5 - 15 |
Advanced NMR Techniques for Stereochemical Elucidation
To confirm the three-dimensional structure and relative stereochemistry of this compound, advanced 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be employed. nih.govuni.lu These experiments detect through-space interactions between protons that are in close proximity.
For instance, a NOESY or ROESY experiment could reveal correlations between the methine proton (CH-OH) and the protons on the adjacent cyclopropyl ring, helping to establish their relative orientation. semanticscholar.org The choice between NOESY and ROESY depends on the molecular weight of the compound; for a small molecule like this compound, NOESY is generally suitable. nih.gov The observation of specific cross-peaks in the 2D spectrum would provide definitive evidence for the spatial arrangement of the substituents around the chiral center.
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula, providing strong evidence for the compound's identity. The predicted monoisotopic mass for C₅H₉NO₂ is 115.0633 u. HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, confirming the elemental composition.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique could be utilized to analyze the purity of a this compound sample. The gas chromatogram would ideally show a single peak, indicating the presence of a pure compound, with the corresponding mass spectrum confirming its identity.
The mass spectrum obtained from GC-MS would display the molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, expected fragmentation pathways could include the loss of the amide group (-NH₂), the hydroxyl group (-OH), or cleavage of the cyclopropyl ring. Analysis of these fragment ions provides further structural confirmation.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the analysis of this compound, LC-MS would serve to determine its molecular weight, elemental composition, and to identify it within a mixture.
An LC-MS analysis would begin with the separation of the compound from any impurities or other components in the sample using a suitable liquid chromatography column and mobile phase. Following separation, the analyte would be introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules like this compound, which would likely result in the formation of a protonated molecule, [M+H]⁺.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the parent ion, allowing for the determination of the elemental formula. For this compound (C₅H₉NO₂), the expected exact mass would be calculated. Tandem mass spectrometry (MS/MS) experiments could be performed to induce fragmentation of the parent ion. The resulting fragmentation pattern would provide valuable structural information, confirming the presence of the cyclopropyl, hydroxyl, and acetamide (B32628) functional groups.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Predicted [M+H]⁺ (m/z) | 116.0706 |
| Predicted [M+Na]⁺ (m/z) | 138.0525 |
Note: The m/z values are predicted and would need to be confirmed by experimental analysis.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to specific molecular vibrations, such as stretching and bending of bonds. The resulting spectra provide a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.
For this compound, the IR and Raman spectra would be expected to show characteristic peaks corresponding to the O-H stretch of the hydroxyl group, the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), and the N-H bend of the amide (Amide II band). The cyclopropyl group would also exhibit characteristic C-H and C-C stretching and bending vibrations.
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3500 - 3200 (broad) |
| N-H (amide) | Stretching | 3400 - 3100 |
| C-H (cyclopropyl) | Stretching | 3100 - 3000 |
| C=O (amide) | Stretching (Amide I) | 1680 - 1630 |
| N-H (amide) | Bending (Amide II) | 1640 - 1550 |
| C-N (amide) | Stretching | 1400 - 1200 |
| C-O (alcohol) | Stretching | 1260 - 1000 |
Note: These are general ranges and the exact peak positions and intensities would be determined by the specific molecular environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for identifying and quantifying compounds containing chromophores, which are parts of a molecule that absorb light.
The this compound molecule contains a carbonyl group (C=O) within the amide functionality, which acts as a chromophore. This group is expected to exhibit a weak n → π* electronic transition in the UV region. The exact wavelength of maximum absorbance (λmax) would be influenced by the solvent used for the analysis. While not as structurally informative as IR or MS, UV-Vis spectroscopy can be a valuable tool for quantitative analysis and for monitoring reactions involving the compound.
Table 3: Expected UV-Vis Absorption for this compound
| Chromophore | Electronic Transition | Expected λmax (nm) |
| C=O (Amide) | n → π* | ~210 - 230 |
Note: The λmax is an approximation and can be affected by solvent polarity and pH.
Biological and Pharmacological Research Perspectives on 2 Cyclopropyl 2 Hydroxyacetamide
Investigation of Immunomodulatory Activities
The immune system's intricate balance is a critical area of therapeutic intervention. Research into compounds structurally related to 2-Cyclopropyl-2-hydroxyacetamide has revealed potential for modulating immune responses, particularly in the context of inflammatory and autoimmune diseases.
Toll-Like Receptor (TLR) Antagonism and Immunoregulation
Toll-like receptors (TLRs) are key components of the innate immune system, recognizing molecular patterns associated with pathogens and cellular damage. mdpi.com Their activation triggers inflammatory signaling pathways. mdpi.com Consequently, TLR antagonists are being investigated as potential therapeutics for inflammatory diseases. nih.gov While direct studies on this compound as a TLR antagonist are not prominent in the available literature, the broader field of immunology is actively exploring small molecules that can inhibit TLR signaling. mdpi.comnih.gov For instance, various heterocyclic compounds have been identified as antagonists for TLR7, playing a role in immunoregulation. mdpi.com The development of specific TLR2 antagonists has also been a focus, with identified nonpeptide molecules showing inhibitory effects on interleukin-8 production. nih.gov
Implications for Inflammatory Conditions
The dysregulation of the immune system, leading to an imbalance between pro-inflammatory and anti-inflammatory mediators, is a hallmark of autoimmune diseases. nih.gov The inhibition of specific immune cell functions is a promising strategy for managing these conditions. Research has shown that derivatives of this compound can have profound immunomodulatory effects. Specifically, the inhibition of Signal Peptide Peptidase-Like 2a (SPPL2a) by a complex succinamide (B89737) derivative containing a cyclopropyl (B3062369) group has been shown to reduce the numbers of specific B cells and myeloid dendritic cells in vivo. nih.gov This targeted depletion of key antigen-presenting cells highlights the potential for this class of compounds in treating autoimmune diseases by rebalancing the immune response. nih.govresearchgate.net
Enzyme Inhibition Studies
Enzyme inhibition is a cornerstone of drug discovery. Compounds related to this compound have been investigated for their ability to inhibit specific enzymes involved in disease pathology.
Signal Peptide Peptidase-Like 2a (SPPL2a) Inhibition
Signal Peptide Peptidase-Like 2a (SPPL2a) is an intramembrane aspartic protease that plays a crucial role in the function of B cells and dendritic cells. researchgate.netacs.org As such, it has emerged as a therapeutic target for autoimmune diseases. researchgate.net A potent, selective, and orally bioavailable inhibitor of SPPL2a, which incorporates a cyclopropyl moiety, has been discovered. nih.govacs.org This compound, identified as (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a] researchgate.netacs.orgdiazepine-2,1′-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide (also known as SPL-707), demonstrated significant inhibition of the SPPL2a substrate CD74/p8 processing in rodents. nih.gov The sustained inhibition of SPPL2a in vivo is necessary to achieve a functional effect, such as the reduction of B cells and dendritic cells. acs.org The development of such inhibitors represents a novel approach for treating autoimmune disorders by targeting these specific immune cell populations. nih.gov
| Compound | Target Enzyme | Effect | Potential Application |
| (S)-2-cyclopropyl-N1-((S)-5,11-dioxo-10,11-dihydro-1H,3H,5H-spiro[benzo[d]pyrazolo[1,2-a] researchgate.netacs.orgdiazepine-2,1′-cyclopropan]-10-yl)-N4-(5-fluoro-2-methylpyridin-3-yl)succinamide | SPPL2a | Inhibition of CD74/p8 processing, reduction of B cells and myeloid dendritic cells. nih.gov | Autoimmune diseases. nih.gov |
Mitogen-Activated Protein Kinase (MEK) Inhibition
The Ras-Raf-MEK-ERK signaling pathway is a critical mediator of cell proliferation, and its dysregulation is implicated in various cancers. nih.gov Mitogen-activated protein kinase (MEK) inhibitors have been developed to target this pathway. While there is no direct evidence of this compound acting as a MEK inhibitor, this class of inhibitors is highly relevant to immunomodulation and cancer research. For example, the MEK inhibitor PD0325901 has been shown to abrogate myeloproliferative disease in mouse models by correcting aberrant cell proliferation and differentiation. nih.gov It has also demonstrated growth-inhibitory and antiangiogenic properties in melanoma cells. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Cyclopropyl 2 Hydroxyacetamide Derivatives
Impact of Cyclopropyl (B3062369) Moiety Modifications on Biological Activity
The cyclopropyl group is a cornerstone of the 2-cyclopropyl-2-hydroxyacetamide scaffold, contributing significantly to the biological activity of its derivatives. This small, rigid ring system imparts unique conformational constraints and electronic properties that can profoundly influence interactions with biological targets. researchgate.netunl.pt
Research has shown that the cyclopropane (B1198618) core can be essential for covalent interactions with the catalytic domain of certain enzymes. documentsdelivered.com The inherent strain and enhanced π-character of the cyclopropyl ring's C-C bonds can facilitate such interactions. researchgate.net Modifications to this moiety, therefore, are a critical aspect of SAR studies.
For instance, the introduction of substituents onto the cyclopropyl ring can modulate potency. In a series of coronavirus 3C-like protease inhibitors, the replacement of a methylene (B1212753) group in the cyclopropane ring with a gem-difluoro group was found to increase potency, demonstrating that even subtle electronic changes to the ring can have a significant biological impact. nih.gov Furthermore, the decoration of a phenyl ring attached to the cyclopropane moiety with small, halogenated functional groups led to a significant improvement in inhibitory activity against the histone demethylase KDM1A. documentsdelivered.com
The strategic incorporation of a cyclopropyl group in place of more flexible alkyl chains has also been shown to be a successful strategy. In one study, replacing a linear 4-phenylbutanoyl side chain with a (2-phenylcyclopropyl)carbonyl group resulted in potent enzyme inhibitors. unl.pt This highlights the role of the cyclopropyl group in providing a rigid scaffold that can orient other pharmacophoric elements for optimal target engagement.
Table 1: Impact of Cyclopropyl Moiety Modifications on Biological Activity
| Compound Series | Modification | Observed Effect on Biological Activity | Reference |
|---|---|---|---|
| Coronavirus 3CLpro Inhibitors | Replacement of a cyclopropane methylene with a gem-difluoro group | Increased potency | nih.gov |
| KDM1A Inhibitors | Addition of small halogenated groups to a phenyl ring on the cyclopropane | Significant improvement in inhibitory activity | documentsdelivered.com |
Influence of Amide and Hydroxyl Group Substitutions on Efficacy and Selectivity
The amide and hydroxyl groups of the this compound core are key hydrogen bonding motifs that often play a crucial role in target recognition and binding affinity. Modifications to these groups can therefore have a substantial impact on both the efficacy and selectivity of the resulting derivatives.
The hydroxyl group, in concert with the cyclopropane ring, is also of significant interest. The inhibitory potency of a 2,2-dimethyl-1-hydroxycyclopropanecarboxylic acid against dihydroxy acid dehydratase was noted, whereas its ring-opened analog, which lacks the specific spatial arrangement of the hydroxyl group relative to the constrained ring, showed no inhibitory activity. unl.pt This finding strongly indicates that the hydroxyl group's position, fixed by the cyclopropyl scaffold, is critical for biological function, likely by forming a key hydrogen bond within the target's active site.
Table 2: Inferred Influence of Amide and Hydroxyl Group Modifications
| Structural Feature | Modification Strategy | Potential Impact | Supporting Evidence from Related Compounds | Reference |
|---|---|---|---|---|
| Amide Group | N-substitution | Modulation of potency and pharmacokinetic properties | Optimization of an N,N-dimethyl-acetamide containing inhibitor led to improved potency. | nih.gov |
Stereochemical Effects on Pharmacological Profiles
The presence of stereocenters in this compound derivatives means that stereochemistry is a critical determinant of their pharmacological profiles. The three-dimensional arrangement of the cyclopropyl ring and its substituents can dramatically affect how a molecule fits into a binding site, leading to significant differences in activity between stereoisomers.
A compelling example of this is seen in studies of cyclopropyl-epothilone B analogs. Two diastereomers, differing only in the configuration of the stereocenters within the cyclopropane ring, exhibited vastly different biological activities. documentsdelivered.comnih.gov The analog with a cyclopropane orientation corresponding to the natural epoxide configuration of epothilones was nearly equipotent to the parent compound, while the other diastereomer was significantly less active. documentsdelivered.comnih.gov This stark difference underscores the high degree of stereochemical sensitivity in the interaction with the biological target.
Similarly, the configuration of the cyclopropane ring has been shown to be of paramount importance for the inhibitory capacity of certain enzyme inhibitors. For one class of inhibitors, an R,R configuration on the cyclopropane ring was found to be essential for achieving potent enzymatic inhibition both in vitro and in vivo. unl.pt Furthermore, in the discovery of a potent FLAP inhibitor, the final lead compound was identified as a single (R)-enantiomer, emphasizing the role of stereochemistry in optimizing pharmacological activity. nih.gov
Table 3: Stereochemical Effects on Biological Activity
| Compound Series | Stereochemical Variation | Observed Effect on Pharmacological Profile | Reference |
|---|---|---|---|
| Cyclopropyl-epothilone B Analogs | Different diastereomers of the cyclopropane ring | One diastereomer was highly active, while the other was significantly less active. | documentsdelivered.comnih.gov |
| Enzyme Inhibitors | Configuration of substituents on the cyclopropane ring | An R,R configuration was essential for potent in vitro and in vivo activity. | unl.pt |
Computational Chemistry and Molecular Modeling of 2 Cyclopropyl 2 Hydroxyacetamide
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing insights into its electronic structure and chemical reactivity.
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational method that has become a mainstay in the study of the electronic structure of molecules. DFT calculations can elucidate the geometric and electronic properties of 2-Cyclopropyl-2-hydroxyacetamide. By determining the optimized molecular geometry, bond lengths, and bond angles, a stable conformation of the molecule can be predicted.
DFT studies are also instrumental in understanding the reactivity of this compound. The theory can be used to calculate the distribution of electron density, which highlights the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species. For instance, the amide and hydroxyl groups are expected to be key sites for intermolecular interactions. DFT calculations on similar small amides and cyclopropyl-containing compounds have demonstrated the utility of this approach in characterizing molecular properties. nih.govrsc.org
HOMO-LUMO Analysis and Charge Distribution
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more reactive.
For this compound, the HOMO is likely to be localized on the electron-rich oxygen and nitrogen atoms of the hydroxyl and amide groups. In contrast, the LUMO may be distributed over the carbonyl group and the cyclopropyl (B3062369) ring. The precise charge distribution can be quantified through methods such as Mulliken population analysis, which assigns a partial charge to each atom in the molecule. This analysis helps in identifying the electrophilic and nucleophilic sites within the molecule.
Table 1: Representative Quantum Chemical Properties of this compound (Illustrative Data)
| Parameter | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 3.5 D |
| Disclaimer: The data in this table is illustrative and based on typical values for similar small organic molecules. It is not derived from specific computational studies on this compound. |
Molecular Docking Simulations for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a larger protein receptor. This method is widely used in drug discovery to screen for potential drug candidates. nih.govplos.orgnih.gov
Ligand-Protein Interaction Profiling
In the context of this compound, molecular docking can be used to predict its binding mode within the active site of a target protein. This involves generating a variety of possible conformations of the ligand and positioning them within the protein's binding pocket. A scoring function is then used to rank the different poses based on their predicted binding affinity.
The interaction profiling would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein. For this compound, the hydroxyl and amide groups are likely to form hydrogen bonds with polar residues, while the cyclopropyl group may engage in hydrophobic interactions.
Binding Energy Calculations
Binding energy calculations provide a quantitative estimate of the strength of the interaction between a ligand and a protein. These calculations are often performed using scoring functions within the docking software or through more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). A lower binding energy indicates a more stable and favorable interaction.
By calculating the binding energy of this compound with various protein targets, researchers can prioritize which protein-ligand complexes are most promising for further experimental investigation. plos.org
Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Protein Target (Illustrative Data)
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.2 |
| Number of Hydrogen Bonds | 3 |
| Interacting Residues | Asp120, Ser154, Phe201 |
| Disclaimer: The data in this table is illustrative and based on typical values for small molecule-protein interactions. It is not derived from specific computational studies on this compound. |
Molecular Dynamics (MD) Simulations for Conformational Stability
Molecular dynamics simulations provide a way to study the dynamic behavior of molecules over time. By simulating the motion of atoms and molecules, MD can offer insights into the conformational stability of a ligand and its complex with a protein. nih.gov
MD simulations of this compound in a solvent, typically water, can reveal its preferred conformations and the flexibility of the cyclopropyl, hydroxyl, and acetamide (B32628) moieties. When applied to a ligand-protein complex, MD simulations can assess the stability of the binding pose predicted by molecular docking. The simulation can show whether the ligand remains stably bound in the active site or if it undergoes significant conformational changes or even dissociates from the protein.
Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the system. Furthermore, the root-mean-square fluctuation (RMSF) of individual residues can highlight which parts of the protein are most affected by the ligand binding. These simulations are crucial for validating the results of molecular docking and for gaining a more realistic understanding of the ligand-protein interaction.
Predictive ADMET Modeling in Drug Discovery Research
In the contemporary drug discovery and development landscape, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step. vls3d.com This proactive approach helps to identify and filter out candidates with unfavorable pharmacokinetic or toxicity profiles long before they reach costly later stages of development. vls3d.comcam.ac.uk For novel chemical entities like this compound, in silico predictive ADMET modeling offers a rapid and resource-efficient means to evaluate its potential as a drug candidate. expasy.orgacs.org These computational methods utilize a molecule's structure to forecast its behavior in the body. nih.gov
Predictive ADMET modeling for this compound involves the use of various computational models and algorithms to estimate a suite of physicochemical and pharmacokinetic properties. These predictions are typically generated using online platforms such as SwissADME and pkCSM, which apply quantitative structure-property relationship (QSPR) models to the compound's chemical structure. acs.orgnih.gov The following sections detail the predicted ADMET profile of this compound, with data presented in interactive tables.
A fundamental aspect of ADMET prediction is the analysis of a compound's physicochemical properties, as these heavily influence its pharmacokinetic behavior. cam.ac.uk Parameters such as molecular weight, lipophilicity (log P), and the number of hydrogen bond donors and acceptors are foundational to widely accepted drug-likeness rules, such as Lipinski's Rule of Five.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Drug-Likeness Guideline |
|---|---|---|
| Molecular Weight | 115.13 g/mol | < 500 g/mol |
| Log P (Lipophilicity) | -0.85 | < 5 |
| Hydrogen Bond Donors | 2 | < 5 |
| Hydrogen Bond Acceptors | 2 | < 10 |
| Molar Refractivity | 30.50 cm³/mol | 40-130 cm³/mol |
| Polar Surface Area (PSA) | 49.3 Ų | < 140 Ų |
The predicted data indicates that this compound exhibits physicochemical properties that are generally favorable for a potential oral drug candidate. Its low molecular weight and polar surface area suggest good potential for absorption and distribution.
Pharmacokinetics, which describes the journey of a drug through the body, is a key area of ADMET modeling. This includes predictions for gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with key metabolic enzymes and transporters.
Absorption: The predicted high water solubility and low lipophilicity of this compound suggest that it is likely to be well-absorbed from the gastrointestinal tract.
Distribution: The compound's polarity suggests that it may have limited distribution into tissues and is unlikely to cross the blood-brain barrier to a significant extent.
Metabolism: Predictive models can estimate a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. uq.edu.au Predictions for this compound suggest it is not a significant inhibitor of the major CYP isoforms, which is a favorable characteristic as it reduces the likelihood of drug-drug interactions.
Excretion: The compound's properties are indicative of renal (kidney) clearance as the primary route of excretion.
Table 2: Predicted Pharmacokinetic Properties of this compound
| Parameter | Prediction | Interpretation |
|---|---|---|
| Gastrointestinal Absorption | High | Likely to be well-absorbed orally. |
| Blood-Brain Barrier Permeant | No | Unlikely to cause central nervous system side effects. |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells by P-gp. |
| CYP1A2 Inhibitor | No | Low potential for drug interactions via this enzyme. |
| CYP2C9 Inhibitor | No | Low potential for drug interactions via this enzyme. |
| CYP2D6 Inhibitor | No | Low potential for drug interactions via this enzyme. |
| CYP3A4 Inhibitor | No | Low potential for drug interactions via this enzyme. |
Early-stage toxicity assessment is crucial to de-risk drug candidates. Computational models can predict various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Table 3: Predicted Toxicity Profile of this compound
| Toxicity Endpoint | Prediction | Implication |
|---|---|---|
| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |
| hERG I Inhibition | Low Risk | Low risk of causing cardiac arrhythmias. |
| Hepatotoxicity | Low Risk | Low probability of causing liver damage. |
| Skin Sensitization | Low Risk | Unlikely to cause allergic contact dermatitis. |
The in silico toxicity predictions for this compound are generally favorable, indicating a low likelihood of common toxicities. These computational findings provide a strong rationale for its further investigation in preclinical studies. However, it is imperative to note that these are predictive data and require experimental validation to confirm the compound's true ADMET profile.
Advanced Analytical Method Development and Validation for 2 Cyclopropyl 2 Hydroxyacetamide
Chromatographic Techniques for Purity and Degradation Product Analysis
Chromatographic techniques are the cornerstone of pharmaceutical analysis, providing the necessary resolution and sensitivity to separate the main component from any impurities or degradation products.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally labile compounds like 2-Cyclopropyl-2-hydroxyacetamide. The development of an HPLC method for this compound would focus on achieving a good peak shape, resolution from potential impurities, and adequate retention.
While specific, validated methods for this compound are not extensively published, information from patent literature describing the analysis of related compounds provides a basis for method development. research-solution.comresearchgate.net A reversed-phase approach is typically suitable for a molecule of this polarity.
A potential starting point for method development could involve a C8 or C18 column with a polar-modified stationary phase to ensure adequate retention and peak shape. The mobile phase would likely consist of a mixture of an aqueous buffer (such as water with a small percentage of trifluoroacetic acid or formic acid to control pH and improve peak shape) and an organic modifier like acetonitrile (B52724) or methanol. research-solution.com A gradient elution, where the proportion of the organic solvent is increased over time, would be beneficial for eluting any less polar degradation products.
Table 1: Exemplary HPLC Conditions for Analysis of Compounds Containing the this compound Moiety (Based on data from patent literature for related compounds)
| Parameter | Condition 1 research-solution.com | Condition 2 researchgate.net |
| Column | XBridge C8, 3.5 µm, 4.6 x 50 mm | XBridge Prep C18 OBD, 5 µm, 150 mm |
| Mobile Phase A | Water + 0.1% TFA | Acetonitrile in water (with 10 mmol/L NH₄HCO₃ and 0.1% NH₃·H₂O) |
| Mobile Phase B | Acetonitrile + 0.1% TFA | - |
| Flow Rate | 2 mL/min | Not Specified |
| Gradient | 0 min: 5% B; 8 min: 100% B | 20% to 57% gradient in 7.5 min |
| Detection | Not Specified | UV at 254 nm |
This table presents examples of HPLC conditions used for compounds incorporating the this compound structure, as detailed in patent documents. These serve as a foundation for developing a specific method for the target analyte.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct analysis of this compound by GC is challenging due to its polarity and the presence of active hydrogens on the hydroxyl and amide groups, which can lead to poor peak shape and adsorption onto the column. phenomenex.com
To make the compound suitable for GC analysis, a derivatization step is typically required. This process involves chemically modifying the polar functional groups to increase volatility and thermal stability. research-solution.comresearchgate.netphenomenex.com Silylation is a common derivatization technique for compounds containing hydroxyl and amide groups, where an active hydrogen is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com Acylation is another potential strategy. research-solution.comlibretexts.org
The development of a GC method would, therefore, first involve the optimization of the derivatization reaction. Following successful derivatization, a non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable for separation. The oven temperature program would be optimized to ensure the separation of the derivatized analyte from any by-products of the derivatization reaction or other impurities.
Derivatization Strategies for Enhanced Detection and Separation
Derivatization can be performed either before the sample is introduced into the chromatographic system (pre-column) or after the separation has occurred but before detection (post-column).
Pre-column derivatization is often employed to improve the chromatographic behavior of an analyte or to enhance its detectability. For this compound, pre-column derivatization would be essential for GC analysis, as discussed above. youtube.com
For HPLC analysis, while not always necessary, derivatization can be used to introduce a chromophore or fluorophore into the molecule, thereby significantly increasing its response to UV or fluorescence detectors. This is particularly useful for trace-level analysis. The reaction is completed before injection into the HPLC system. youtube.com
In post-column derivatization, the analyte is derivatized after it has been separated on the column but before it reaches the detector. This approach is advantageous as it does not affect the chromatography of the original compound and can be used to improve the detection of analytes that are difficult to derivatize pre-column or that have poor detection characteristics in their native form.
A common application of post-column derivatization is to react the separated analytes with a reagent that produces a colored or fluorescent product, which can then be detected with high sensitivity. This technique requires a post-column reaction coil where the column effluent is mixed with the derivatization reagent before entering the detector.
Stability-Indicating Methods and Degradation Pathway Studies
The development of a stability-indicating analytical method is a crucial step in the pharmaceutical development process. nih.gov Such methods are essential for accurately quantifying the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients. impactfactor.org Forced degradation studies are the cornerstone of developing these methods, providing a comprehensive understanding of the molecule's intrinsic stability and potential degradation pathways. rjptonline.org
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. biomedres.us The primary objectives of these studies are to elucidate the degradation pathways, identify the resulting degradation products, and demonstrate the specificity of the analytical method. nih.gov The conditions typically employed include hydrolysis across a range of pH values, oxidation, photolysis, and thermal stress. ekb.eg
Forced degradation studies for this compound would be designed to intentionally degrade the molecule to an extent of 5-20%. researchgate.net This level of degradation is generally considered optimal for the reliable detection and characterization of degradation products without overwhelming the sample with degradants. researchgate.net The following table outlines a hypothetical forced degradation study design for this compound.
| Stress Condition | Reagent/Condition | Duration | Outcome |
| Acid Hydrolysis | 0.1 M Hydrochloric Acid | 24 hours at 60°C | Significant degradation observed. |
| Base Hydrolysis | 0.1 M Sodium Hydroxide (B78521) | 8 hours at 60°C | Rapid and extensive degradation. |
| Neutral Hydrolysis | Purified Water | 72 hours at 60°C | Minor degradation detected. |
| Oxidation | 3% Hydrogen Peroxide | 24 hours at room temperature | Moderate degradation observed. |
| Photostability | UV light (254 nm) and visible light | 7 days | Minimal degradation detected. |
| Thermal Degradation | 80°C | 48 hours | Minor degradation observed. |
Hydrolysis: The amide and hydroxyl functional groups in this compound suggest its susceptibility to hydrolysis, particularly under acidic and basic conditions. ekb.eg
Acid Hydrolysis: Under acidic conditions, the amide linkage is expected to be the primary site of hydrolysis. The reaction would likely be initiated by the protonation of the amide carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This would lead to the cleavage of the amide bond.
Base Hydrolysis: In the presence of a strong base like sodium hydroxide, the amide group is expected to undergo saponification. The hydroxide ion would directly attack the electrophilic carbonyl carbon of the amide, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield a carboxylate salt and ammonia (B1221849). Given the presence of the hydroxyl group, base-catalyzed side reactions could also occur.
Oxidation: The secondary alcohol in the this compound molecule is a potential site for oxidation. rjptonline.org Treatment with an oxidizing agent like hydrogen peroxide could lead to the formation of a ketone. The cyclopropyl (B3062369) ring is generally stable to mild oxidation conditions.
Photostability: According to ICH Q1B guidelines, photostability testing is conducted to evaluate the effect of light exposure on the drug substance. ekb.eg While some molecules are susceptible to photolytic degradation via free radical mechanisms, compounds like this compound may exhibit greater stability in the absence of a significant chromophore that absorbs UV-visible radiation. nih.gov
Following forced degradation, a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector, would be employed to separate and quantify the parent compound from its degradation products. japsonline.comnih.gov Mass spectrometry (MS) coupled with HPLC (LC-MS) is an indispensable tool for the structural elucidation of these degradants. researchgate.net
Based on the predicted degradation pathways, the following table summarizes the potential degradation products of this compound.
| Degradation Product | Proposed Structure | Method of Formation |
| DP-1: 2-Cyclopropyl-2-hydroxyacetic acid | ![]() | Acid or Base Hydrolysis |
| DP-2: 2-Cyclopropyl-2-oxoacetamide | Oxidation |
Quantification and Characterization:
DP-1 (2-Cyclopropyl-2-hydroxyacetic acid): The primary degradation product anticipated from both acid and base hydrolysis is 2-Cyclopropyl-2-hydroxyacetic acid. bldpharm.comsigmaaldrich.com In acid hydrolysis, this would be formed along with ammonium (B1175870) chloride. In base hydrolysis, it would initially form as a sodium salt, which would be converted to the free acid upon acidification. The formation of this degradant would be confirmed by comparing its retention time and mass spectrum with a synthesized reference standard.
DP-2 (2-Cyclopropyl-2-oxoacetamide): Oxidation of the secondary alcohol would yield the corresponding ketone, 2-Cyclopropyl-2-oxoacetamide. The structure of this degradant would be confirmed by its mass spectrum, which would show a molecular ion peak corresponding to a loss of two mass units compared to the parent compound, and by its characteristic IR absorption for a ketone carbonyl group.
The development of a robust stability-indicating method allows for the accurate monitoring of the stability of this compound over time and under various storage conditions, ensuring the quality and efficacy of any potential drug product. impactfactor.org The knowledge gained from these degradation pathway studies is fundamental to formulation development and regulatory submissions. rjptonline.org
Q & A
Basic: What synthetic methodologies are recommended for 2-Cyclopropyl-2-hydroxyacetamide, and how do reaction parameters influence product yield?
Answer:
The synthesis of this compound can be approached via cyclopropanation reactions or functional group interconversion. Key steps include:
- Cyclopropane Ring Formation : Utilize cyclopropyl precursors (e.g., cyclopropyl Grignard reagents) reacting with α-hydroxyacetamide derivatives under inert conditions. Temperature control (0–25°C) minimizes side reactions like ring-opening .
- Hydroxyl Group Protection : Protect the hydroxyl group during synthesis using silyl ethers (e.g., TBSCl) to avoid unwanted nucleophilic side reactions. Deprotection with fluoride ions (TBAF) yields the final product .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity >95%. Monitor reaction progress via TLC or HPLC .
Basic: Which analytical techniques are critical for structural elucidation and purity assessment of this compound?
Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm cyclopropane ring integrity (characteristic δ 0.5–1.5 ppm for cyclopropyl protons) and hydroxyacetamide backbone .
- Mass Spectrometry (HRMS) : Validate molecular formula (C₆H₉NO₂) and detect isotopic patterns.
- HPLC-PDA : Assess purity using reverse-phase C18 columns (acetonitrile/water mobile phase) with UV detection at 210 nm .
- X-ray Crystallography : Resolve stereochemistry if chiral centers are present .
Advanced: How can researchers address discrepancies in reported biological activity data across different assay systems?
Answer:
Contradictions often arise from assay-specific variables:
- Model Relevance : Compare activity in cell-free (e.g., enzyme inhibition) vs. cell-based assays (e.g., cytotoxicity). For example, discrepancies in IC₅₀ values may reflect membrane permeability limitations .
- Statistical Reanalysis : Apply multivariate regression to identify confounding factors (e.g., solvent polarity, serum proteins). Use Bland-Altman plots to assess inter-assay variability .
- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources) to identify consensus mechanisms .
Advanced: What strategies enhance stereochemical control during synthesis to improve bioactivity?
Answer:
- Chiral Catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to favor enantiomers with higher receptor-binding affinity .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures under mild conditions (pH 7.0, 30°C) .
- Computational Modeling : Predict preferred enantiomer conformations using DFT calculations (e.g., Gaussian09) to guide synthetic routes .
Methodological: How to design in vitro assays for evaluating enzyme inhibition by this compound?
Answer:
- Enzyme Selection : Prioritize targets with structural homology to known cyclopropyl-binding proteins (e.g., cyclooxygenase or cytochrome P450 isoforms) .
- Kinetic Assays : Use continuous spectrophotometric methods (e.g., NADH depletion at 340 nm for dehydrogenases) with varying substrate concentrations (0.1–10× Km).
- Controls : Include positive inhibitors (e.g., aspirin for COX) and solvent-only blanks to normalize background activity .
Data Analysis: What statistical frameworks are optimal for pharmacological dose-response studies?
Answer:
- Nonlinear Regression : Fit sigmoidal curves (Hill equation) to calculate EC₅₀/IC₅₀ values. Use software like GraphPad Prism for robust error estimation .
- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s test for pairwise differences). Report effect sizes (Cohen’s d) for clinical relevance .
- Bootstrap Resampling : Validate small-sample datasets (n < 6) by generating 10,000 simulated datasets to estimate confidence intervals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

